
Naphthalen-1-yl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl phenyl carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a type of carbonate ester that is synthesized through a specific method.
Scientific Research Applications
Fungicidal Applications
“Naphthalen-1-yl phenyl carbonate” derivatives have been studied for their fungicidal properties. For instance, compounds like N-(naphthalen-1-yl) phenazine-1-carboxamide have shown effectiveness against the fungus Rhizoctonia solani . This compound’s mode of action includes disrupting cell wall synthesis and metabolism, which could be indicative of the potential applications of “Naphthalen-1-yl phenyl carbonate” in developing new fungicides.
Photophysical Research
The structural and photophysical properties of naphthalene derivatives are of significant interest in scientific research. Studies have focused on understanding the effects of solvents on the photophysical parameters such as singlet absorption, fluorescence spectra, and quantum yield . These properties are crucial for applications in sensing, organic light-emitting diodes, and fluorescent dyes.
Antimicrobial Activity
“Naphthalen-1-yl phenyl carbonate” and its derivatives have been evaluated for their antimicrobial efficacy. Research has shown that certain derivatives exhibit antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that “Naphthalen-1-yl phenyl carbonate” could be a valuable scaffold for developing new antibacterial agents.
Organic Electronics
Compounds containing naphthalene units, such as N,N’-bis(naphthalen-1-yl)-N,N’-bis(phenyl)-benzidine (NPB), have been investigated for their hole mobility properties . These findings are relevant for the development of materials in organic electronics, particularly in the context of organic light-emitting diodes (OLEDs) and other semiconductor devices.
Molecular Mechanism Elucidation
The molecular mechanisms through which “Naphthalen-1-yl phenyl carbonate” derivatives exert their biological effects are also a significant area of research. Techniques such as transcriptome sequencing, quantitative real-time PCR, and reverse molecular docking are employed to understand these mechanisms at a molecular level .
Lead Compound Development
The naphthalene moiety is often used in the development of lead compounds for various therapeutic and industrial applications. The research into “Naphthalen-1-yl phenyl carbonate” derivatives contributes to the discovery of novel compounds with potential fungicidal, antibacterial, and other beneficial properties .
Mechanism of Action
Target of Action
A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been shown to bind to target proteins such as β-1,3-glucanase, abc transporter, and nadph nitrate reductase . These proteins play crucial roles in cell wall glucan decomposition and metabolism, cell membrane synthesis, and oxidoreductase activity .
Mode of Action
The related compound nnpcn binds to its target proteins via van der waals and electrostatic forces (for glucanase) and hydrogen bonding (for abc transporter and nadph nitrate reductase) . This binding likely alters the function of these proteins, leading to changes in the cell.
Biochemical Pathways
The related compound nnpcn affects several significant metabolic pathways, such as steroid biosynthesis and abc transporters . These pathways are crucial for various cellular functions, including cell growth and metabolism.
Pharmacokinetics
The hole mobility of a related compound, n,n′-bis(naphthalen-1-yl)-n,n′-bis(phenyl) benzidine (npb), has been investigated . This property could influence the compound’s bioavailability and distribution within the body.
Result of Action
The related compound nnpcn has been shown to cause changes in the microscopic morphology of rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Action Environment
The related compound npb’s hole mobility varies with thickness, suggesting that physical parameters could influence its properties .
properties
IUPAC Name |
naphthalen-1-yl phenyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-17(19-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURHVDOFHBPQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

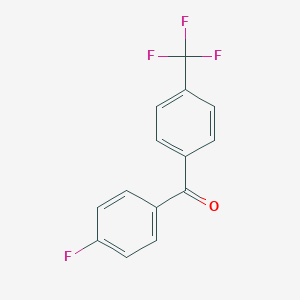

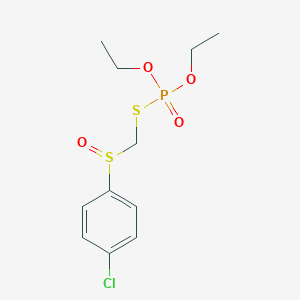
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
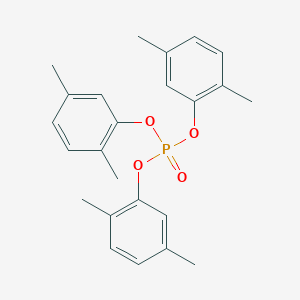
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
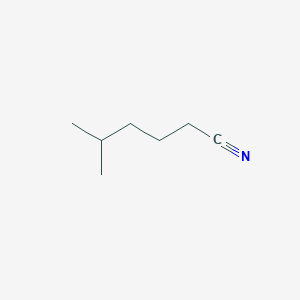
![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
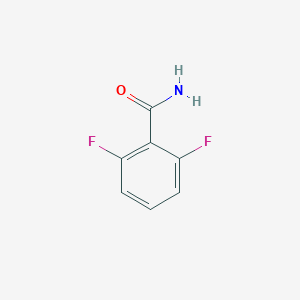

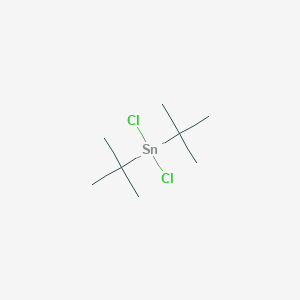
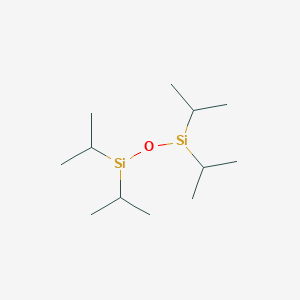

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)